

Application of 93-O17S in Melanoma Mouse Models: A Detailed Guide

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Compound of Interest

Compound Name: 93-O17S

Cat. No.: B8236323

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This document provides detailed application notes and protocols for the use of **93-O17S**, a lipidoid nanoparticle, in preclinical melanoma mouse models. The information is compiled from a key study demonstrating its efficacy as a component of an in situ cancer vaccination strategy.

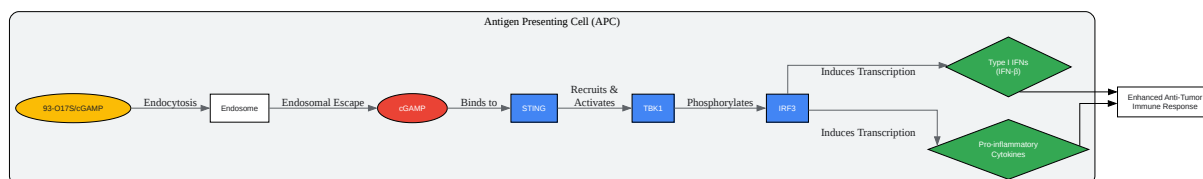
Introduction

93-O17S is a lipidoid nanoparticle (LNP) designed for the effective intracellular delivery of cyclic GMP-AMP (cGAMP), a potent agonist of the STING (Stimulator of Interferon Genes) pathway.^[1] In the context of melanoma, intratumoral injection of **93-O17S** loaded with cGAMP, particularly when combined with doxorubicin pre-treatment, has been shown to induce a robust anti-tumor immune response, leading to significant tumor regression and the development of immunological memory.^[1] This approach transforms the tumor into an in situ vaccine, where tumor-associated antigens released by chemotherapy are captured by antigen-presenting cells (APCs) stimulated by the **93-O17S**/cGAMP formulation.

Mechanism of Action: STING Pathway Activation

The primary mechanism of action of **93-O17S**/cGAMP is the activation of the STING pathway within APCs in the tumor microenvironment. **93-O17S** facilitates the cytoplasmic delivery of cGAMP, which would otherwise have poor cell membrane permeability.^[1] Once in the cytoplasm, cGAMP binds to and activates STING, triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines

and chemokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances the cross-presentation of tumor antigens to CD8+ T cells, and leads to the recruitment and activation of various immune cells at the tumor site.[1]



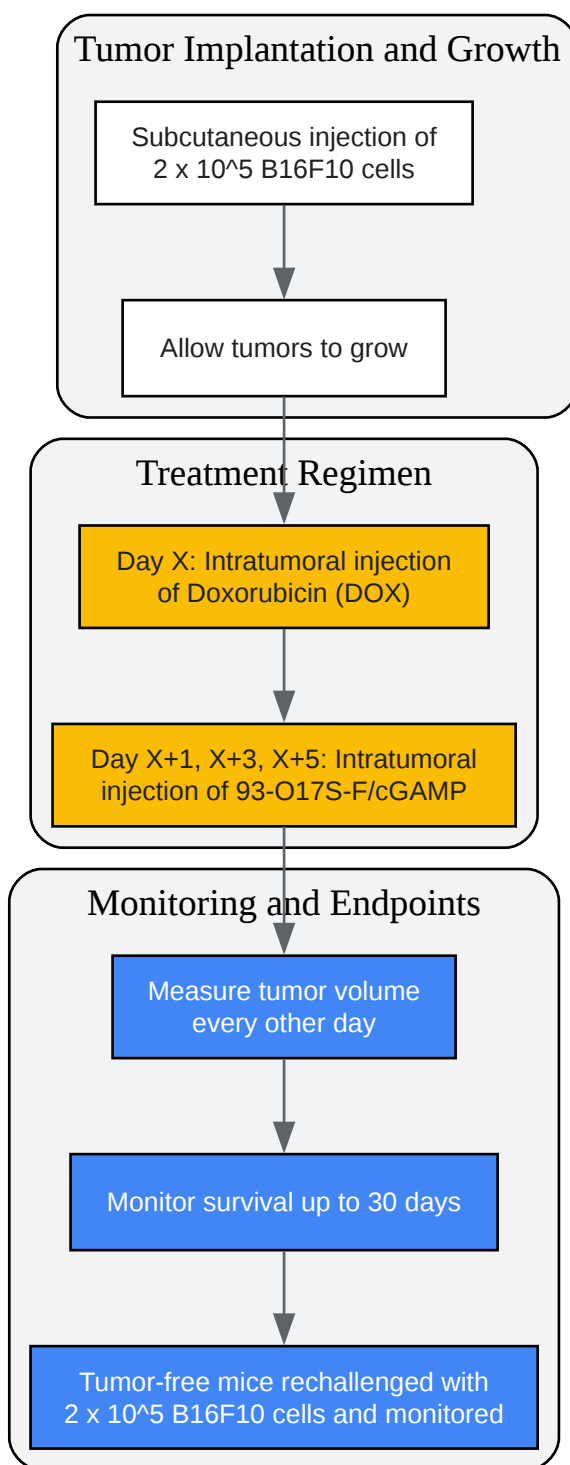
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Figure 1: 93-O17S/cGAMP mediated STING pathway activation.

Experimental Protocols

In Vivo Therapeutic Efficacy in B16F10 Melanoma Mouse Model

This protocol outlines the steps to evaluate the anti-tumor efficacy of 93-O17S/cGAMP in a syngeneic B16F10 melanoma mouse model.



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References

- 1. In situ cancer vaccination using lipidoid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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